molecular formula C12H19ClN2O2 B13541003 (2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride

(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride

Cat. No.: B13541003
M. Wt: 258.74 g/mol
InChI Key: NWGOCPCNLAGCLN-RFVHGSKJSA-N
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Description

(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, characterized by the presence of an ethoxyphenyl group and a methylpropanamide moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride typically involves several steps, including the formation of the ethoxyphenyl group and the subsequent attachment of the amino and methylpropanamide groups. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The ethoxyphenyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and catalyst usage.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-3-(4-methoxyphenyl)-N-methylpropanamidehydrochloride
  • (2R)-2-amino-3-(4-ethoxyphenyl)-N-ethylpropanamidehydrochloride

Uniqueness

(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride stands out due to its specific ethoxyphenyl group, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

IUPAC Name

(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamide;hydrochloride

InChI

InChI=1S/C12H18N2O2.ClH/c1-3-16-10-6-4-9(5-7-10)8-11(13)12(15)14-2;/h4-7,11H,3,8,13H2,1-2H3,(H,14,15);1H/t11-;/m1./s1

InChI Key

NWGOCPCNLAGCLN-RFVHGSKJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@H](C(=O)NC)N.Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)NC)N.Cl

Origin of Product

United States

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